molecular formula C16H27ClN2O4 B15183353 Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride CAS No. 83263-85-8

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride

Cat. No.: B15183353
CAS No.: 83263-85-8
M. Wt: 346.8 g/mol
InChI Key: PBUAQPLECHYBSV-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride is a complex organic compound. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid group, a hydroxy group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating certain diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester, monohydrochloride
  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester

Uniqueness

The uniqueness of Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The isopropyl ester group provides distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.

Properties

CAS No.

83263-85-8

Molecular Formula

C16H27ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

propan-2-yl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C16H26N2O4.ClH/c1-11(2)17-9-14(19)10-21-15-7-5-13(6-8-15)18-16(20)22-12(3)4;/h5-8,11-12,14,17,19H,9-10H2,1-4H3,(H,18,20);1H

InChI Key

PBUAQPLECHYBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)OC(C)C)O.Cl

Origin of Product

United States

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